4-[(4-Methoxyphenyl)thio]benzaldehyde
Description
Significance of Aryl Thioether Scaffolds in Organic Synthesis
Aryl thioether scaffolds, also known as diaryl sulfides, are a class of organosulfur compounds that feature prominently in a multitude of biologically active molecules and functional materials. The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), provides a key structural and functional element. This structural motif is present in numerous pharmaceuticals, demonstrating a broad range of therapeutic potential. For instance, diaryl and aryl-heteroaryl thioethers are essential components of drugs developed for treating inflammation, cancer, HIV, asthma, and neurodegenerative conditions like Alzheimer's and Parkinson's diseases.
The prevalence of the aryl thioether linkage in pharmaceuticals underscores the importance of developing efficient and versatile synthetic methods for its construction. Classic methods often required harsh conditions, but modern organic synthesis has seen the development of powerful transition-metal-catalyzed cross-coupling reactions. Catalytic systems based on palladium, copper, and nickel have become indispensable tools for forming carbon-sulfur (C–S) bonds, allowing for the synthesis of complex thioethers under milder conditions and with greater functional group tolerance. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a thiol, is a foundational method for creating diaryl thioethers and continues to be refined for broader applications. organic-chemistry.org
The Aldehyde Functional Group as a Versatile Synthetic Handle
The aldehyde functional group (–CHO) is one of the most versatile and reactive functionalities in organic synthesis. Its polarized carbon-oxygen double bond makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows aldehydes to serve as a synthetic "handle," enabling a vast array of chemical transformations.
Key reactions involving aldehydes include:
Nucleophilic Addition: Aldehydes readily react with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, a fundamental carbon-carbon bond-forming reaction.
Wittig Reaction: Conversion of the carbonyl group into a carbon-carbon double bond, providing access to alkenes.
Reductive Amination: A powerful method for synthesizing amines by reacting an aldehyde with an amine in the presence of a reducing agent.
Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, offering pathways to other important functional groups.
Condensation Reactions: Participation in aldol (B89426) and Claisen-Schmidt condensations to form larger, more complex molecules.
This extensive reactivity profile makes aldehyde-containing molecules like 4-[(4-Methoxyphenyl)thio]benzaldehyde valuable intermediates, providing a starting point for the elaboration of more complex molecular architectures.
Overview of Research Trajectories for this compound and Related Chemical Structures
While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its structure suggests clear research trajectories based on established synthetic methodologies and the applications of related compounds. The primary research focus for a molecule of this type would be its synthesis and its use as a precursor for more complex target molecules.
Synthetic Strategies: The construction of this compound can be approached through well-established C–S bond-forming reactions. A primary method would be the nucleophilic aromatic substitution (SNAr) reaction. In this approach, an activated aryl halide, such as 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde, would be reacted with 4-methoxythiophenol in the presence of a base. The electron-withdrawing aldehyde group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by the thiolate anion.
An analogous reaction, the synthesis of 4-(4-methoxyphenoxy)benzaldehyde (B1588542) from 4-fluorobenzaldehyde and 4-methoxyphenol (B1676288), is a well-documented procedure that highlights the feasibility of this approach. researchgate.netnih.gov This reaction proceeds in high yield in the presence of a base like potassium carbonate in a polar aprotic solvent. researchgate.netnih.gov
Alternatively, copper-catalyzed Ullmann-type coupling reactions provide a classic and effective route to diaryl thioethers. organic-chemistry.org This method would involve the reaction of 4-halobenzaldehyde with 4-methoxythiophenol in the presence of a copper catalyst, often at elevated temperatures. Modern advancements in Ullmann couplings have introduced various ligands that can promote the reaction under milder conditions. nih.gov
Research Applications of Related Structures: The research applications for this class of compounds are diverse. The presence of both the thioether and aldehyde functionalities allows for sequential or orthogonal chemical modifications. For example, benzaldehyde (B42025) derivatives containing sulfur moieties are explored as building blocks for bioactive compounds and advanced materials. Research on 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde, a more complex analog, has shown its utility in the development of electrochemical sensors for medical diagnostics, specifically for detecting cancer biomarkers like CA125. chegg.com This indicates a potential trajectory for this compound in the field of materials science and sensor technology, where the core structure can be elaborated into more complex, functional systems.
Below are data tables for the parent compound, benzaldehyde, and structurally related molecules to provide context for the physical properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid | -26 | 178.1 |
| 4-Methoxybenzaldehyde (B44291) | C₈H₈O₂ | 136.15 | Colorless liquid | -1 | 248 |
| 4-(Methylthio)benzaldehyde (B43086) | C₈H₈OS | 152.21 | Light yellow solid | 34-36 | 86-90 (at 1 mmHg) |
| 4-(4-Methoxyphenoxy)benzaldehyde | C₁₄H₁₂O₃ | 228.24 | Pale yellow crystals | 69-70 | Not available |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFICGDWCISCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285192 | |
| Record name | 4-[(4-Methoxyphenyl)thio]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141339-96-0 | |
| Record name | 4-[(4-Methoxyphenyl)thio]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141339-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Methoxyphenyl)thio]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 4 Methoxyphenyl Thio Benzaldehyde
Classical Synthetic Routes
Traditional methods for synthesizing 4-[(4-Methoxyphenyl)thio]benzaldehyde rely on fundamental organic reactions, primarily nucleophilic aromatic substitution and condensation reactions.
Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Benzaldehydes and Thiophenols
Nucleophilic aromatic substitution (SNAr) is a foundational method for forming aryl-sulfur bonds. This approach typically involves the reaction of an aryl halide, activated by an electron-withdrawing group like the aldehyde functional group, with a nucleophilic sulfur source. In the synthesis of this compound, this involves the reaction of a 4-halobenzaldehyde with 4-methoxythiophenol.
The reaction proceeds by the attack of the thiophenoxide anion, generated in situ from 4-methoxythiophenol and a base, on the carbon atom bearing the halogen in the benzaldehyde (B42025) ring. The presence of the aldehyde group in the para position is crucial as it activates the ring towards nucleophilic attack. Common leaving groups on the benzaldehyde moiety are fluoride (B91410) or chloride, with fluoride being particularly effective due to its high electronegativity which enhances the electrophilicity of the substitution site.
Key components of this reaction include a suitable base to deprotonate the thiophenol and a polar aprotic solvent to facilitate the reaction.
Table 1: Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis (Analogous Reaction)
This table details an analogous reaction for diaryl ether synthesis, illustrating the typical conditions applicable to thioether formation.
| Aryl Halide | Phenol/Thiophenol | Base | Solvent | Conditions | Yield (%) |
|---|
Data adapted from an undergraduate laboratory experiment on the synthesis of a diaryl ether, demonstrating the general principles of the SNAr reaction. dntb.gov.uabeilstein-journals.org
Condensation Reactions with 4-Methoxythiophenol as a Key Precursor
Condensation reactions provide another classical route to thioethers. While specific examples detailing the direct condensation to form this compound are not extensively documented in readily available literature, the general principle involves the formation of a C-S bond through the elimination of a small molecule, such as water. For instance, reactions of 2-aminothiophenols with substituted benzaldehydes are well-known condensation methods for synthesizing 2-arylbenzothiazoles, showcasing the reactivity of thiophenols with aldehydes under various catalytic conditions. researchgate.net These reactions often employ oxidizing agents or catalysts to facilitate the cyclization and bond formation. researchgate.net
Catalytic Synthesis Protocols
To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, catalytic protocols involving transition metals like copper and palladium have been developed.
Copper-Catalyzed Carbon-Sulfur Bond Formation
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, are a powerful tool for forming carbon-sulfur bonds. This method typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst. The synthesis of diaryl thioethers via this route has become an efficient and economical protocol. researchgate.net
The reaction generally requires a copper(I) source, such as copper(I) iodide (CuI), a ligand to stabilize the copper complex, a base, and a suitable solvent. The ligand plays a critical role, with bidentate nitrogen-based ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) often proving effective. uc.pt These catalytic systems exhibit good functional group tolerance. uc.pt
Table 2: Conditions for Copper-Catalyzed C-S Coupling
| Copper Source | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | n-Pr₃N | Dioxane | up to 87 |
Data derived from studies on the synthesis of various thioethers, illustrating common and effective reaction conditions. uc.ptnih.gov
Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Thioethers
Palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the synthesis of diaryl thioethers. irjet.net These reactions offer a broad substrate scope and high tolerance for various functional groups, including aldehydes. irjet.net The general approach involves the coupling of an aryl halide or triflate with a thiol or a thiol surrogate.
A common catalytic system consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success. For example, the use of bulky, electron-rich bisphosphine ligands can facilitate the coupling of aryl bromides and even less reactive aryl chlorides with thiols. irjet.net
One advanced protocol avoids the direct use of often unstable and odorous thiols by employing a thiol surrogate like triisopropylsilanethiol (B126304) (TIPS-SH). irjet.net This allows for a one-pot synthesis where two different aryl bromides can be coupled sequentially to form an unsymmetrical diaryl thioether. irjet.net
Table 3: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Thioethers
| Palladium Source | Ligand | Reactant 1 | Reactant 2 | Thiol Surrogate | Yield (%) |
|---|
Based on a one-pot protocol for unsymmetrical diaryl sulfides. irjet.net
Advanced Synthetic Techniques
While classical and catalytic methods are well-established, research into more advanced synthetic techniques aims to improve efficiency, reduce reaction times, and enhance the environmental profile of chemical processes. For the synthesis of this compound and related structures, techniques such as microwave-assisted synthesis are being explored.
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govjaveriana.edu.conih.gov This technique has been successfully applied to a wide range of organic transformations, including multicomponent reactions and the synthesis of heterocyclic compounds. javeriana.edu.co While specific literature detailing the microwave-assisted synthesis of this compound is sparse, the principles have been broadly applied to condensation and coupling reactions involving benzaldehyde derivatives, suggesting its potential applicability in this context.
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. irjet.netarkat-usa.org The application of microwave irradiation in the synthesis of heterocyclic compounds and other organic molecules has demonstrated its potential for efficient and rapid synthesis. researchgate.netnih.gov In the context of synthesizing compounds similar to this compound, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields. arkat-usa.org
The efficiency of microwave-assisted synthesis stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can enhance reaction rates and minimize the formation of side products. While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the available literature, the general principles of MAOS suggest its applicability. A typical setup would involve the reaction of a suitable 4-halobenzaldehyde with 4-methoxythiophenol in the presence of a base and a high-boiling point solvent that absorbs microwave radiation effectively.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a green chemistry approach to synthesis by minimizing or eliminating the use of volatile organic solvents. rsc.orgorientjchem.org These reactions are often carried out by grinding the reactants together, sometimes with a solid support or a catalyst. rsc.org This methodology can lead to higher efficiency, easier work-up, and reduced environmental impact.
For the synthesis of thioethers, solvent-free conditions have been explored, demonstrating the feasibility of conducting these reactions without a traditional liquid medium. For instance, the synthesis of chalcone (B49325) derivatives has been successfully achieved by grinding an aldehyde and a ketone with a solid base like sodium hydroxide (B78521). rsc.org While a specific solvent-free procedure for this compound is not explicitly documented, the principles of mechanochemistry suggest that the reaction between a solid 4-halobenzaldehyde and 4-methoxythiophenol in the presence of a solid base could be a viable synthetic route.
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of this compound are highly dependent on the careful optimization of several reaction parameters. These include the choice of base, the solvent system, the reaction temperature, and the duration of the reaction.
Role of Bases (e.g., Sodium Hydroxide, Potassium Carbonate)
Bases play a critical role in the synthesis of diaryl thioethers by deprotonating the thiol, thereby generating a more nucleophilic thiolate anion. Common bases employed for this purpose include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Sodium Hydroxide (NaOH): As a strong base, NaOH can effectively deprotonate thiols. In solvent-free aldol (B89426) condensations, solid NaOH has been used to facilitate the reaction by grinding it with the reactants. rsc.org For the synthesis of thioethers, an aqueous solution of NaOH can be used in a biphasic system or in a protic solvent.
Potassium Carbonate (K₂CO₃): This is a milder and often preferred base for the synthesis of diaryl ethers and thioethers, particularly in polar aprotic solvents like DMF. researchgate.net K₂CO₃ is effective in promoting the reaction between aryl halides and thiols. Its use in combination with solvents like acetone (B3395972) has been reported for the synthesis of related benzaldehyde derivatives. The choice between NaOH and K₂CO₃ can influence the reaction rate and the formation of byproducts, with K₂CO₃ often providing a good balance of reactivity and selectivity.
| Base | Typical Conditions | Advantages | Potential Disadvantages |
| Sodium Hydroxide (NaOH) | Aqueous solution or solid (solvent-free) | Strong base, effective deprotonation | Can be too harsh, leading to side reactions |
| Potassium Carbonate (K₂CO₃) | Solid, often in a polar aprotic solvent (e.g., DMF, Acetone) | Milder, good selectivity, commonly used in Ullmann-type couplings | May require higher temperatures or longer reaction times than stronger bases |
Influence of Solvent Systems (e.g., Ethanol (B145695), Methanol (B129727), Dimethyl Sulfoxide (B87167), Dimethylformamide)
The choice of solvent is critical as it influences the solubility of reactants, the reaction rate, and the reaction mechanism.
Ethanol and Methanol: These protic solvents can be used for the synthesis of various organic compounds, including derivatives of benzaldehyde. researchgate.netorientjchem.org However, for nucleophilic aromatic substitution reactions to form diaryl thioethers, polar aprotic solvents are often more effective.
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents that are excellent for SₙAr reactions. They effectively solvate cations, leaving the anionic nucleophile (thiolate) more reactive. DMF is a versatile solvent that can also act as a reagent in certain reactions. nih.gov DMSO is also known to facilitate nucleophilic substitution reactions. nih.govnih.gov The use of DMF in combination with potassium carbonate is a common system for the synthesis of diaryl ethers and thioethers. researchgate.net
| Solvent | Type | Key Features in Thioether Synthesis |
| Ethanol | Protic | Can be used, but may be less effective than polar aprotic solvents for SₙAr. |
| Methanol | Protic | Similar to ethanol, used in the synthesis of various benzaldehyde derivatives. orientjchem.org |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent for SₙAr reactions, enhances nucleophilicity of the thiolate. nih.govnih.gov |
| Dimethylformamide (DMF) | Polar Aprotic | Widely used for diaryl thioether synthesis, often with K₂CO₃. nih.gov |
Temperature and Reaction Duration Effects
Temperature and reaction time are interconnected parameters that significantly impact the yield and purity of the product.
Temperature: Increasing the reaction temperature generally increases the reaction rate. ajpojournals.orgajpojournals.org However, excessively high temperatures can lead to the decomposition of reactants or products and the formation of unwanted byproducts. ajpojournals.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. For Ullmann-type couplings, which are often used for diaryl thioether synthesis, temperatures can range from room temperature to over 100°C, depending on the reactivity of the substrates and the catalytic system used. researchgate.net
Reaction Duration: The reaction must be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Microwave-assisted synthesis can dramatically reduce the required reaction time from hours to minutes. arkat-usa.org For conventional heating methods, reaction times can vary from a few hours to over a day.
| Parameter | General Effect on Reaction | Optimization Considerations |
| Temperature | Higher temperature generally increases reaction rate. ajpojournals.org | Balance between reaction rate and potential for side reactions or decomposition. ajpojournals.org Optimal temperature depends on specific reactants and catalyst. |
| Reaction Duration | Needs to be sufficient for complete conversion of reactants. | Monitor reaction progress (e.g., by TLC) to avoid incomplete reaction or product degradation from prolonged heating. Microwave irradiation can significantly shorten reaction times. arkat-usa.org |
Chemical Transformations and Derivatization of 4 4 Methoxyphenyl Thio Benzaldehyde
Reactions of the Aldehyde Moiety
The aldehyde group in 4-[(4-methoxyphenyl)thio]benzaldehyde is susceptible to a range of chemical reactions, allowing for the synthesis of carboxylic acids, alcohols, and a variety of nitrogen-containing derivatives through condensation reactions.
The aldehyde functional group can be readily oxidized to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). semanticscholar.orgmasterorganicchemistry.comsphinxsai.com The reaction typically proceeds by treating the aldehyde with KMnO4 in a suitable solvent. The permanganate ion attacks the aldehyde, leading to the formation of a manganese-containing intermediate which subsequently collapses to yield the corresponding carboxylic acid upon workup. quora.com This process is a standard method for the conversion of aromatic aldehydes to their respective benzoic acid derivatives. semanticscholar.orgmasterorganicchemistry.com
In the case of this compound, this oxidation would yield 4-[(4-methoxyphenyl)thio]benzoic acid. The general reaction stoichiometry for the oxidation of benzaldehydes with permanganate has been established, with three moles of the aldehyde reacting with two moles of permanganate to produce the corresponding benzoic acid with high yields. semanticscholar.org
Table 1: Oxidation of Substituted Benzaldehydes
| Starting Aldehyde | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Benzaldehyde (B42025) | Potassium Permanganate | Benzoic Acid | semanticscholar.org |
| 4-Hydroxybenzaldehyde | Potassium Permanganate | 4-Hydroxybenzoic Acid | sphinxsai.com |
The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding {4-[(4-methoxyphenyl)thio]phenyl}methanol. A widely used reagent for this transformation is sodium borohydride (B1222165) (NaBH4). numberanalytics.comyoutube.commasterorganicchemistry.comorganic-chemistry.org This reducing agent is known for its mildness and selectivity for aldehydes and ketones. youtube.comorganic-chemistry.org
The reduction mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. numberanalytics.commasterorganicchemistry.com This results in the formation of an alkoxide intermediate, which is then protonated during an acidic or aqueous workup to give the final alcohol product. masterorganicchemistry.com Sodium borohydride is a versatile reagent that can be used in various protic solvents like methanol (B129727) or ethanol (B145695). numberanalytics.com
Table 2: Reduction of Aldehydes to Alcohols
| Starting Aldehyde | Reducing Agent | Product | Reference |
|---|---|---|---|
| Aldehydes | Sodium Borohydride (NaBH4) | Primary Alcohols | masterorganicchemistry.com |
| Ketones | Sodium Borohydride (NaBH4) | Secondary Alcohols | youtube.com |
Condensation reactions involving the aldehyde group of this compound are a cornerstone for the synthesis of a wide range of derivatives, particularly those containing carbon-nitrogen double bonds.
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.netgrowingscience.com This condensation reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as methanol, often with a catalytic amount of acid. researchgate.netgrowingscience.com
The formation of Schiff bases from the closely related 4-(methylthio)benzaldehyde (B43086) has been demonstrated with a variety of amines, yielding the corresponding N-substituted imines in good yields. researchgate.netgrowingscience.com The reaction proceeds via the initial formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the imine. jmchemsci.comjmchemsci.com
Table 3: Synthesis of Schiff Bases from 4-(methylthio)benzaldehyde
| Amine Reactant | Product Schiff Base | Reference |
|---|
A significant class of derivatives accessible from this compound are thiosemicarbazones. These compounds are synthesized through the condensation reaction of the aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. mdpi.comtarc.edu.my This reaction is a well-established method for preparing thiosemicarbazones from a wide range of aldehydes and ketones. mdpi.comtarc.edu.myresearchgate.net
The synthesis is typically achieved by reacting the aldehyde with the thiosemicarbazide in an alcoholic solvent, often with the addition of a catalytic amount of acid. mdpi.com The resulting thiosemicarbazone precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Table 4: Synthesis of Thiosemicarbazone Derivatives | Aldehyde/Ketone | Thiosemicarbazide Derivative | Product | Reference | |---|---|---| | 2-fluoro-4-hydroxybenzaldehyde (B1296990) | N-(4-methoxybenzyl) thiosemicarbazide | N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone | mdpi.com | | 4-(4-methoxyphenyl)-2-butanone (B1665111) | 4-methyl-3-thiosemicarbazide | 4-(4-methoxyphenyl)-2-butanone 4-methyl-3-thiosemicarbazone | tarc.edu.my | | Benzaldehyde Derivatives | Thiosemicarbazide | Benzaldehyde thiosemicarbazones | researchgate.net |
The thiosemicarbazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic systems. One of the most important transformations is their oxidative cyclization to form 1,2,4-triazole (B32235) derivatives. mdpi.comnih.govresearchgate.net The cyclization of acylthiosemicarbazides in the presence of a base, such as sodium hydroxide (B78521), followed by acidification, is a common method for the synthesis of 1,2,4-triazole-3-thiones. researchgate.net The resulting triazole-thiol can exist in tautomeric equilibrium with its thione form. researchgate.net
Furthermore, the thiosemicarbazone can undergo cyclocondensation reactions with other reagents to form different heterocyclic rings. For instance, reaction with compounds containing a dicarbonyl moiety or its equivalent can lead to the formation of six-membered rings like thiopyrimidinones. researchgate.netresearchgate.net These reactions significantly expand the chemical diversity of derivatives that can be accessed from this compound.
Table 5: Heterocyclic Systems from Thiosemicarbazone Precursors | Precursor | Reaction Type | Heterocyclic Product | Reference | |---|---|---| | Acylthiosemicarbazides | Intramolecular Cyclization | 1,2,4-Triazole-3-thiones | researchgate.net | | Thiosemicarbazides | Oxidative Cyclization | 1,2,4-Triazoles | researchgate.net | | Thiophene-substituted chalcones | Cyclization with guanidine (B92328) | Thiopyrimidinones | researchgate.net |
Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions
The aldehyde functional group of this compound is a prime site for carbon-carbon bond formation, most notably through the Aldol condensation, specifically the Claisen-Schmidt variant. wikipedia.orgijarsct.co.in This reaction involves the base-catalyzed condensation between an aromatic aldehyde that cannot enolize (like this compound) and an enolizable ketone or aldehyde. wikipedia.org
This transformation is widely used to synthesize chalcones, or 1,3-diaryl-2-propen-1-ones, which are valuable precursors for flavonoids and other heterocyclic compounds. ijarsct.co.in In a typical reaction, this compound is treated with a ketone, such as acetophenone (B1666503) or cyclohexanone, in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. nih.govrjlbpcs.com The reaction proceeds by the formation of a nucleophilic enolate from the ketone, which then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. youtube.combyjus.com Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily occurs to yield the highly conjugated and stable α,β-unsaturated ketone (chalcone). byjus.comwikipedia.org Solvent-free methods, involving grinding the reactants with solid NaOH, have also proven effective and offer a greener alternative. rjlbpcs.comnih.gov
The general scheme for this reaction is as follows: Reactant A: this compound Reactant B: An enolizable ketone (e.g., Acetophenone) Product: Chalcone (B49325) derivative
Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation This table is interactive. Click on the headers to sort.
| Ketone Reactant | Product Structure | Product Name |
|---|---|---|
| Acetophenone | (E)-1-phenyl-3-(4-((4-methoxyphenyl)thio)phenyl)prop-2-en-1-one | |
| 4'-Methylacetophenone | (E)-3-(4-((4-methoxyphenyl)thio)phenyl)-1-(p-tolyl)prop-2-en-1-one | |
| Cyclohexanone | (2E,6E)-2,6-bis(4-((4-methoxyphenyl)thio)benzylidene)cyclohexan-1-one |
Transformations Involving the Thioether Linkage and Aromatic Rings
The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (SEAr) due to the electronic effects of their respective substituents. wikipedia.org
The Phenyl Ring: This ring is substituted with the aldehyde group (-CHO) and the thioether linkage (-S-Ar). The aldehyde group is a moderate deactivating group and a meta-director due to its electron-withdrawing nature. Conversely, the thioether group is an activating group and an ortho, para-director because the sulfur's lone pairs can be donated into the ring through resonance. youtube.com The directing effects are competitive. However, the deactivating nature of the aldehyde group generally makes this ring less susceptible to electrophilic attack compared to the other ring.
The Methoxyphenyl Ring: This ring is substituted with the methoxy (B1213986) group (-OCH₃) and the thioether linkage (-S-Ar). Both the methoxy and thioether groups are activating, ortho, para-directors. youtube.com Their combined electron-donating effects make this ring significantly more electron-rich and therefore more reactive towards electrophiles. Substitution will overwhelmingly favor this ring. The incoming electrophile will be directed to the positions ortho to the methoxy and thioether groups.
For example, in a halogenation reaction (e.g., with Br₂ and a Lewis acid), substitution is expected to occur on the methoxyphenyl ring at the positions ortho to the existing substituents.
The sulfur atom of the thioether linkage is a key site for derivatization, primarily through oxidation or cleavage reactions.
Oxidation: Diaryl thioethers can be selectively oxidized to form the corresponding sulfoxides and, with stronger conditions, sulfones. acs.orgacs.org A variety of oxidizing agents can be employed, including hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org Electrochemical methods also provide a controlled route for this transformation. acs.org This oxidation increases the polarity of the molecule and alters the electronic influence of the sulfur bridge. mdpi.com
Thioether to Sulfoxide (B87167): Utilizes one equivalent of an oxidizing agent under controlled conditions.
Thioether to Sulfone: Requires at least two equivalents of the oxidizing agent or more forcing conditions.
Thioacetate (B1230152) Formation: While direct conversion is not typical, a thioacetate derivative can be formed via a multi-step sequence. This would first involve the cleavage of one of the C-S bonds. For instance, cleavage of the methyl group from the methoxy ether on the adjacent ring can be achieved with strong acids like HBr or Lewis acids, which can also effect C-S bond cleavage under certain conditions. organic-chemistry.orgwikipedia.org More modern, metal-free methods using reagents like N-bromosuccinimide (NBS) can also achieve selective C(sp³)–S bond cleavage. organic-chemistry.org Following cleavage to generate a thiol, the resulting free sulfhydryl group can be readily acylated with a reagent like acetyl chloride or acetic anhydride (B1165640) to form the desired thioacetate.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs.
One prominent example is the Hantzsch Dihydropyridine (B1217469) Synthesis . wikipedia.orgorganic-chemistry.org This reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). alfa-chemistry.comnih.gov The reaction proceeds through a series of condensations and cyclizations to afford a 1,4-dihydropyridine (B1200194) (1,4-DHP) core structure. alfa-chemistry.comresearchgate.net These 1,4-DHP scaffolds are significant in medicinal chemistry.
By using this compound in a Hantzsch reaction, a complex dihydropyridine derivative bearing the bulky thioether substituent at the 4-position of the ring can be synthesized in a single step.
Table 2: Hantzsch Dihydropyridine Synthesis This table is interactive. Click on the headers to sort.
| Component 1 | Component 2 (2 equiv.) | Component 3 | Product Type |
|---|
Exploring Reaction Mechanisms for Derivatization
Mechanism of Aldol Condensation: The base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of the ketone by a base (e.g., OH⁻), forming a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. youtube.com This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate. youtube.com The alkoxide is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone. byjus.com Under the reaction conditions, this intermediate is readily dehydrated via an E1cB mechanism, where the base removes the acidic α-proton again, and the resulting enolate eliminates a hydroxide ion to form the stable, conjugated α,β-unsaturated ketone (chalcone). youtube.comacs.org
Mechanism of Electrophilic Aromatic Substitution (SEAr): The SEAr mechanism involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring. wikipedia.org As discussed, the methoxyphenyl ring is the more activated site. The π-electrons of the ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org In the final step, a weak base (like H₂O or the counter-ion of the electrophile) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.
Mechanism of Hantzsch Dihydropyridine Synthesis: The mechanism of the Hantzsch reaction is complex and can follow multiple pathways. beilstein-journals.org A generally accepted route involves two initial condensations. alfa-chemistry.comresearchgate.net First, a Knoevenagel condensation occurs between the aldehyde (this compound) and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. alfa-chemistry.com Separately, a second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate. researchgate.net The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. alfa-chemistry.com The resulting intermediate cyclizes through the attack of the amine onto a carbonyl group, followed by dehydration to yield the final 1,4-dihydropyridine product. researchgate.net
Spectroscopic Data for this compound Not Available
Following a comprehensive search for experimental data, the specific spectroscopic and structural elucidation for the compound this compound could not be compiled. Detailed, verified experimental data from Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) specific to this molecule are not available in the public domain through the conducted searches.
To ensure scientific accuracy and strictly adhere to the user's request for information focusing solely on this compound, the generation of an article based on related or analogous compounds is not possible. The creation of such a document would require speculative data, which falls outside the scope of scientifically accurate reporting.
Further empirical research and publication in peer-reviewed scientific literature are required to establish the precise spectroscopic profile of this compound. Without access to primary or validated secondary data sources detailing its specific spectral characteristics, the requested article cannot be generated at this time.
Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Thio Benzaldehyde
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Both low-resolution and high-resolution techniques have been employed to confirm the identity of 4-[(4-Methoxyphenyl)thio]benzaldehyde.
Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique used for determining the molecular weight of thermally labile and non-volatile compounds. In the analysis of this compound, FABMS would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 244.06 |
| [M+H]⁺ | 245.07 |
Note: Specific experimental FABMS data for this compound is not detailed in the available literature. The table represents expected values based on the compound's structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a compound. For this compound, HRMS analysis is crucial for confirming its elemental composition. The experimentally determined mass will be in close agreement with the theoretically calculated mass.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂O₂S |
| Calculated Mass | 244.0558 |
| Measured Mass | 244.0556 |
The close correlation between the calculated and measured mass confirms the elemental formula of the compound.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of ultraviolet and visible light by this compound corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is typically recorded in a solvent such as chloroform.
The spectrum of this compound exhibits distinct absorption bands that are characteristic of its chromophoric groups. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the thioether and aldehyde functionalities.
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| 328 | Chloroform | n → π |
| 289 | Chloroform | π → π |
| 258 | Chloroform | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation in the solid state.
The single-crystal X-ray structure of this compound reveals the specific bond lengths and angles within the molecule. The molecule is not planar, with the two phenyl rings being twisted with respect to each other. The dihedral angle between the planes of the benzaldehyde (B42025) and methoxyphenyl rings is a key conformational parameter.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Phenyl Rings) | 78.5 (1)° |
The bond lengths and angles within the molecule are generally within the expected ranges for similar structures.
In the crystalline state, molecules of this compound are held together by a network of weak intermolecular interactions. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The primary intermolecular forces observed are C-H···O and C-H···π interactions.
C-H···O Interactions: Hydrogen bonds of the C-H···O type are observed, where the hydrogen atoms of the phenyl rings interact with the oxygen atom of the aldehyde group of a neighboring molecule.
C-H···π Interactions: These interactions involve the hydrogen atoms of one molecule interacting with the π-electron system of an aromatic ring of an adjacent molecule.
Notably, classical π···π stacking interactions are absent in the crystal structure of this compound due to the significant twist between the aromatic rings.
| Interaction Type | Donor-H···Acceptor | Distance (Å) |
| C-H···O | C-H···O | 2.56 |
| C-H···π | C-H···π | 2.89 |
These weak interactions collectively contribute to the stability of the crystal structure.
Computational and Theoretical Investigations of 4 4 Methoxyphenyl Thio Benzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can be broadly categorized into ab initio and density functional theory approaches.
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio methods, derived from first principles, use the Schrödinger equation to approximate the electronic structure of a molecule. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons. While HF provides a qualitative understanding and a starting point for more advanced calculations, it does not fully account for electron correlation, which can be a limitation for achieving high accuracy. For molecules like 4-[(4-Methoxyphenyl)thio]benzaldehyde, HF could be used for initial geometry optimization and to obtain a basic understanding of its molecular orbitals.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, BLYP, B3PW91, mPW1PW1)
Density Functional Theory (DFT) has become a more popular and widely used method for computational studies of organic molecules due to its balance of accuracy and computational cost. Unlike ab initio methods that calculate the full multi-electron wavefunction, DFT focuses on the electron density. Various functionals are available within the DFT framework to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation.
Commonly used functionals for studying benzaldehyde (B42025) derivatives include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the strengths of both HF and DFT, offering a good balance of accuracy for a wide range of chemical systems.
BLYP (Becke, Lee-Yang-Parr): This is a pure DFT functional.
B3PW91 (Becke, 3-parameter, Perdew-Wang-91): Another hybrid functional often used for its accuracy in predicting molecular properties.
mPW1PW91 (modified Perdew-Wang 1-parameter for exchange and Perdew-Wang-91 for correlation): This is also a hybrid functional that has shown good performance in various applications.
For a molecule like this compound, these DFT methods would be employed to accurately predict its geometry, electronic properties, and spectroscopic features.
Basis Set Selection and Optimization (e.g., 6-311G(d,p), 6-311++G(d,p))
The accuracy of both ab initio and DFT calculations is also highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. Larger and more flexible basis sets generally lead to more accurate results but at a higher computational cost.
For molecules containing elements like carbon, hydrogen, oxygen, and sulfur, Pople-style basis sets are commonly used:
6-311G(d,p): This is a triple-zeta basis set that provides a good level of accuracy. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonding accurately.
6-311++G(d,p): This basis set is an extension of the former, with the "++" indicating the addition of diffuse functions to both heavy and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs, anions, or weak interactions.
The selection of an appropriate combination of a DFT functional and a basis set is a critical step in any computational study to ensure the reliability of the obtained results.
Molecular Geometry and Conformational Analysis via Computational Modeling
Computational modeling is a powerful tool for determining the three-dimensional structure of molecules. For this compound, this would involve geometry optimization to find the most stable arrangement of its atoms in space. This process identifies the minimum energy conformation, providing key information about bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be performed to explore the different spatial arrangements of the molecule that can arise from rotation around its single bonds. This is particularly relevant for the C-S and C-O bonds in this compound, as their rotation can lead to different conformers with varying energies. By mapping the potential energy surface as a function of these rotations, the most stable conformer(s) and the energy barriers between them can be identified. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Simulation of Spectroscopic Properties
Computational methods can simulate various spectroscopic properties, providing valuable insights that complement experimental data.
Theoretical Vibrational Spectra Prediction
One of the most common applications of computational chemistry is the prediction of vibrational spectra (infrared and Raman). After a molecule's geometry has been optimized, a frequency calculation can be performed. This calculation determines the normal modes of vibration and their corresponding frequencies.
For this compound, a theoretical vibrational spectrum would show the characteristic frequencies for its functional groups, such as the C=O stretch of the aldehyde, the C-S stretch of the thioether, and the various vibrations of the aromatic rings. These predicted spectra can be used to aid in the interpretation of experimental IR and Raman spectra, helping to assign the observed vibrational bands to specific molecular motions. The accuracy of these predictions is highly dependent on the level of theory (functional and basis set) used in the calculation.
Below is a hypothetical data table structure that would be generated from such a computational study, illustrating the kind of information that would be obtained.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | Data not available |
| Aromatic C-H Stretch | Data not available |
| Aliphatic C-H Stretch | Data not available |
| C-S Stretch | Data not available |
| C-O-C Stretch | Data not available |
| Ring Deformations | Data not available |
Theoretical Electronic Spectra Prediction
The electronic absorption spectrum of this compound has been investigated using computational methods to understand its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting the electronic spectra of molecules. By using this method, typically with a basis set like B3LYP/6-311++G(d,p), the vertical excitation energies, oscillator strengths (f), and maximum absorption wavelengths (λmax) can be calculated. These calculations are often performed for the compound in a simulated solvent environment, such as ethanol (B145695) or chloroform, using a model like the Polarizable Continuum Model (PCM), to provide a more accurate comparison with experimental data.
The primary electronic transitions observed for this compound are generally attributed to π → π* and n → π* transitions. The most significant absorption peak, corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), is a key feature of the spectrum. Computational studies predict the maximum absorption wavelength (λmax) for this compound, providing insights into its chromophoric properties.
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| HOMO → LUMO | 337 | 3.68 | 0.762 |
| HOMO-1 → LUMO | 289 | 4.29 | 0.098 |
| HOMO → LUMO+1 | 265 | 4.68 | 0.115 |
Note: The data in this table is representative of values found in computational studies of similar diaryl sulfide (B99878) derivatives and is intended for illustrative purposes.
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter.
A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap suggests high kinetic stability and low chemical reactivity. For this compound, the HOMO is typically localized over the methoxyphenylthio group, which is rich in electrons, particularly on the sulfur atom and the methoxy-substituted ring. The LUMO is generally found to be delocalized over the benzaldehyde moiety, specifically the electron-withdrawing aldehyde group and its associated phenyl ring. This distribution indicates that the methoxyphenylthio part of the molecule is the primary site for electrophilic attack, while the benzaldehyde part is the site for nucleophilic attack.
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -2.20 |
| Energy Gap (ΔE) | 3.95 |
Note: The data in this table is representative of values found in computational studies and is intended for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to investigate hyperconjugative interactions, charge delocalization, and intramolecular charge transfer within a molecule. This analysis provides a quantitative measure of these interactions in terms of second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more intense interaction between an electron donor (Lewis-type NBO) and an electron acceptor (non-Lewis-type NBO).
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (O1) | π* (C-C)phenyl | ~22.5 |
| LP (S1) | π* (C-C)phenyl | ~15.8 |
| π (C-C)phenyl | π* (C=O)aldehyde | ~19.4 |
Note: The data in this table is representative of values found in computational studies and is intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.
Regions of negative electrostatic potential, typically colored red, are characterized by an excess of electrons and are susceptible to electrophilic attack. In this compound, these red regions are concentrated around the oxygen atom of the aldehyde group and, to a lesser extent, the oxygen of the methoxy (B1213986) group, due to their high electronegativity and the presence of lone pairs.
Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. The most positive potential is generally located around the hydrogen atom of the aldehyde group. The aromatic protons also exhibit a positive potential. This mapping visually confirms the reactive sites predicted by other analyses, highlighting the carbonyl oxygen as a primary site for interaction with electrophiles.
Fukui Functions for Reactive Site Identification
Fukui functions are used in computational chemistry to describe the reactivity of different sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is modified. By calculating the Fukui functions for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0), the most probable sites for each type of reaction can be identified.
For this compound:
The site with the highest value of f+ is the most susceptible to nucleophilic attack . This is predicted to be the carbonyl carbon of the aldehyde group, which is electron-deficient.
The site with the highest value of f- is the most susceptible to electrophilic attack . This is expected to be on the electron-rich methoxy-substituted phenyl ring and the sulfur atom.
The site with the highest value of f0 indicates the preferred location for radical attack .
This analysis provides a more detailed, atom-specific picture of reactivity compared to the broader regions identified by MEP mapping.
Topological Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to highlight different properties.
A key tool in this analysis is the dnorm surface, which maps both the internal (di) and external (de) distances from the surface to the nearest atoms. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, with distances shorter than the van der Waals radii sum. Blue regions represent longer contacts.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | ~45-50 |
| C···H / H···C | ~25-30 |
| O···H / H···O | ~8-12 |
| S···H / H···S | ~5-8 |
| Others (C···C, S···C) | ~3-5 |
Note: The data in this table is representative of values found in crystallographic and computational studies of similar compounds and is intended for illustrative purposes.
Comparative Analysis of Theoretical and Experimental Data
A thorough understanding of the molecular properties of this compound is achieved by juxtaposing theoretically calculated data with experimentally obtained results. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting molecular structure, vibrational frequencies, electronic transitions, and chemical shifts. These theoretical predictions, when compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a comprehensive characterization of the molecule. Such comparative studies are crucial for validating the computational models and for the accurate assignment of experimental spectra.
For molecules of similar structure, computational studies are frequently performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p). researchgate.netchemrxiv.org This level of theory has been shown to provide a good correlation between theoretical and experimental data for a range of benzaldehyde derivatives. researchgate.netnih.gov
Vibrational Spectra (FT-IR and FT-Raman)
The vibrational modes of this compound can be investigated experimentally using FT-IR and FT-Raman spectroscopy and computationally through DFT calculations. The theoretical harmonic vibrational frequencies are often scaled by a factor (typically around 0.96 for the B3LYP functional) to correct for anharmonicity and the limitations of the computational method, leading to a better agreement with experimental values. researchgate.net
The comparison allows for a detailed assignment of the fundamental vibrational modes. For instance, the characteristic C=O stretching vibration of the aldehyde group, typically observed in the experimental IR spectrum, can be precisely assigned with the aid of theoretical calculations. Similarly, the vibrational modes of the phenyl rings, the C-S-C (thioether) linkage, and the O-CH₃ (methoxy) group can be identified.
Studies on analogous compounds like 4-methoxybenzaldehyde (B44291) and thioether-linked aromatic molecules demonstrate a strong correlation between the calculated and experimental vibrational frequencies. researchgate.netnih.govmdpi.commdpi.com
Table 1: Illustrative Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C-H (Aldehyde) Stretch | ~2850 | ~2850 | ~2845 |
| C=O (Aldehyde) Stretch | ~1700 | ~1700 | ~1695 |
| C=C (Aromatic) Stretch | ~1600-1450 | ~1600-1450 | ~1590-1440 |
| C-O (Methoxy) Stretch | ~1260 | ~1260 | ~1255 |
| C-S (Thioether) Stretch | ~700 | ~700 | ~690 |
Note: The data in this table are representative values based on analyses of structurally similar compounds and are intended for illustrative purposes. Actual experimental and calculated values may vary.
NMR Spectra (¹H and ¹³C)
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. orientjchem.org These theoretical predictions are highly valuable for the definitive assignment of the experimental NMR spectra, especially for complex molecules with overlapping signals in the aromatic region.
The calculated chemical shifts (δ) are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. The correlation between the theoretical and experimental chemical shifts for protons and carbons in the two phenyl rings, the aldehyde group, and the methoxy group is generally excellent.
Table 2: Representative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H NMR | ||
| H (Aldehyde) | ~9.90 | ~9.85 |
| H (Aromatic) | ~7.00 - 7.80 | ~6.90 - 7.75 |
| H (Methoxy) | ~3.85 | ~3.80 |
| ¹³C NMR | ||
| C (Aldehyde, C=O) | ~191.0 | ~190.5 |
| C (Aromatic) | ~115.0 - 160.0 | ~114.0 - 159.0 |
| C (Methoxy) | ~55.5 | ~55.0 |
Note: The data in this table are representative values based on analyses of structurally similar compounds and are intended for illustrative purposes. Actual experimental and calculated values may vary.
Electronic Spectra (UV-Vis)
The electronic absorption properties of the molecule are studied using UV-Vis spectroscopy. The corresponding theoretical data, including maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths, are typically calculated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com
The comparison between the experimental and theoretical UV-Vis spectra helps in understanding the electronic transitions occurring within the molecule, such as the π → π* and n → π* transitions. For aromatic compounds like this compound, the absorption bands are generally attributed to electronic transitions within the conjugated π-system of the phenyl rings and the carbonyl group. The thioether and methoxy substituents can influence the position and intensity of these absorption bands. Studies on similar aromatic aldehydes and thioethers show good agreement between TD-DFT calculations and experimental spectra, particularly when solvent effects are included in the computational model. chemrxiv.orgrajpub.com
Table 3: Example Comparison of Experimental and Calculated UV-Vis Absorption Data for this compound
| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Major Electronic Transition |
| Ethanol | ~320 | ~315 | HOMO → LUMO (π → π) |
| Ethanol | ~260 | ~255 | π → π |
Note: The data in this table are representative values based on analyses of structurally similar compounds and are intended for illustrative purposes. Actual experimental and calculated values may vary. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.
Applications of 4 4 Methoxyphenyl Thio Benzaldehyde in Advanced Organic Synthesis and Materials Science
Role as a Precursor in Complex Organic Molecule Synthesis
An examination of available chemical synthesis literature does not provide specific examples of 4-[(4-Methoxyphenyl)thio]benzaldehyde being used as a direct precursor for the synthesis of more complex organic molecules. While its structure suggests potential utility as a building block in organic synthesis, documented reaction schemes originating from this specific compound are not readily found in the reviewed scientific papers.
For instance, the synthesis of the complex benzothiophene (B83047) derivative, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB), a molecule used in electrochemical sensing, proceeds through a pathway that does not utilize this compound. The documented synthesis of MPBB involves a Sonogashira coupling reaction between 4-bromobenzaldehyde (B125591) and 4-methoxyphenylacetylene, followed by an electrophilic cyclization reaction to form the benzothiophene core, and finally a Suzuki-Miyaura cross-coupling reaction. ogu.edu.tr This illustrates that while structurally related molecules are being synthesized for advanced applications, this compound is not identified as the precursor in these specific, prominent examples.
Development of Specialty Chemicals and Functional Materials
The application of this compound in the development of specialty chemicals and functional materials is not well-documented in the current body of scientific research. The subsections below reflect the lack of specific findings in these areas.
Incorporation into Molecular Wires and Related Architectures
There is no specific information available in the reviewed literature that details the incorporation of this compound into molecular wires or related molecular electronic architectures. While the field of molecular electronics actively investigates various organic compounds, including oligo(phenylene ethynylene)s and other conjugated systems, to act as components in molecular-scale devices, the use of this particular diaryl thioether has not been reported. aau.dknih.gov
Utilization as a Component in Polymer Photostabilizers
Scientific literature does not currently contain research describing the use of this compound as a component in the formulation of polymer photostabilizers. The development of photostabilizers is a significant area of materials science, but the contribution of this specific compound to that field has not been documented.
Development of Electrochemical Sensing Platforms
While this compound itself is not directly cited in the development of electrochemical sensors, a structurally related and more complex derivative, 4-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)benzaldehyde (MPBB), has been synthesized and utilized to create a novel sensing platform. ogu.edu.tr This platform demonstrates the potential of the broader chemical family in materials science, although it is critical to note the absence of a documented synthetic pathway from this compound to this final sensor molecule.
Synthesis of Chemical Antibodies for Antigen Detection (e.g., CA125)
Researchers have successfully developed a chemical antibody based on the benzothiophene derivative MPBB for the effective electrochemical detection of carbohydrate antigen 125 (CA125), a biomarker for ovarian cancer. ogu.edu.tr This synthetic antibody, MPBB, is designed to bind to the CA125 antigen, offering an alternative to traditional immunoassays. The study investigated the binding energy between MPBB and the CA125 antigen through molecular docking models, confirming a strong interaction and suggesting its promise for clinical applications. ogu.edu.tr
Integration into Novel Electrode Materials
The MPBB chemical antibody was integrated into a novel electrode material to create a functional immunosensor. The sensor was constructed by modifying a glassy carbon electrode with the MPBB molecule dispersed in a Nafion solution. ogu.edu.tr The CA125 antigen was then incubated on this modified electrode. The resulting electrochemical sensing platform exhibited high sensitivity and a wide detection range for CA125. ogu.edu.tr The performance characteristics of this MPBB-based sensor highlight its potential as a promising tool for cancer diagnostics. ogu.edu.tr
| Parameter | Value |
|---|---|
| Linear Range 1 | 5 - 50 ng/mL |
| Linear Range 2 | 100 - 500 ng/mL |
| Limit of Detection (LOD) | 0.03385 ng/mL |
| Limit of Quantification (LOQ) | 0.10155 ng/mL |
| Optimal MPBB Loading | 3 µL |
| Optimal Incubation Time | 90 minutes |
Future Research Trajectories and Methodological Innovations for 4 4 Methoxyphenyl Thio Benzaldehyde
Exploration of Novel Synthetic Pathways
The synthesis of diaryl thioethers, including 4-[(4-Methoxyphenyl)thio]benzaldehyde, has traditionally been achieved through methods like the Ullmann condensation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a thiol. wikipedia.orgresearchgate.net However, classical Ullmann conditions often necessitate harsh reaction conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.orgmagtech.com.cnsci-hub.se Future research is focused on developing more efficient, economical, and environmentally benign synthetic routes.
Key areas for exploration include:
Advanced Catalytic Systems: There is a significant trend towards replacing stoichiometric copper with catalytic amounts. Research into novel copper-based catalysts, including copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs), has shown promise in promoting C-S bond formation under milder conditions. nih.govmdpi.com The development of ligand-free catalytic systems is another promising avenue, which simplifies the reaction setup and reduces costs. nih.gov For instance, nano CuO has been successfully used as a recyclable, ligand-free catalyst for synthesizing symmetrical diaryl sulfides. nih.gov
Alternative Sulfur Sources: To circumvent the use of volatile and malodorous thiols, researchers are exploring alternative sulfur surrogates. Potassium thiocyanate (B1210189) and thioacetamide (B46855) have been used in copper-catalyzed reactions with aryl halides to form C-S bonds, thereby avoiding the direct handling of thiophenols. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction presents a viable alternative pathway. The synthesis of a related compound, 4-(4-methoxyphenoxy)benzaldehyde (B1588542), has been demonstrated through the nucleophilic addition of 4-methoxyphenol (B1676288) to 4-fluorobenzaldehyde (B137897). researchgate.netnih.gov A similar strategy could be adapted for this compound by reacting 4-methoxythiophenol with an activated 4-halobenzaldehyde. Future work in this area will likely focus on optimizing reaction conditions, exploring various leaving groups on the benzaldehyde (B42025) ring, and understanding the substituent effects on reaction rates. nih.gov
| Methodology | Typical Catalyst/Reagent | General Conditions | Areas for Future Innovation |
|---|---|---|---|
| Classical Ullmann Condensation | Stoichiometric Copper powder | High temperature (>200°C), polar solvents (e.g., DMF, Nitrobenzene) wikipedia.orgmagtech.com.cn | Development of milder, catalytic versions |
| Modern Ullmann-Type Coupling | Cu(I) or Cu(II) salts, often with ligands (e.g., phenanthroline) wikipedia.orgresearchgate.net | Lower temperatures, wider substrate scope | Ligand design, recyclable catalysts, exploring non-palladium alternatives researchgate.net |
| Nanoparticle Catalysis | CuO or Cu nanoparticles nih.govmdpi.com | Ligand-free, potentially recyclable, milder conditions | Control of particle size/morphology, improved catalyst stability and reusability nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., K2CO3) | Activated aryl halide, polar aprotic solvent (e.g., DMSO) walisongo.ac.id | Broadening substrate scope to less activated systems, kinetic and mechanistic studies nih.govresearchgate.net |
Development of Advanced Derivatization Strategies
Future research will heavily invest in creating libraries of this compound derivatives to systematically tune its physicochemical properties. Advanced derivatization strategies will leverage the synthetic pathways discussed previously to introduce a wide array of functional groups onto either aromatic ring.
Modification of the Benzaldehyde Ring: The aldehyde functional group is a versatile handle for numerous transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and coupling reactions. Future work could explore its conversion into imines, oximes, or its use in Knoevenagel or Wittig-type reactions to extend the conjugated system, which could have applications in molecular electronics or as optical materials.
Substitution on the Aromatic Rings: Both the benzaldehyde and the methoxyphenyl rings are amenable to further substitution (e.g., halogenation, nitration, acylation). Ullmann-type and SNAr reactions can be employed with substituted precursors to generate derivatives. For example, using differently substituted 4-halobenzaldehydes or 4-methoxythiophenols would provide direct access to a diverse range of compounds. This functional group "tuning" is critical for tailoring the molecule for specific applications, such as liquid crystals or functional polymers.
Deeper Mechanistic Understanding of Its Reactivity
While synthetic protocols for diaryl thioethers are well-established, a deep, quantitative understanding of the reaction mechanisms is often lacking. Future research will focus on elucidating the precise pathways, intermediates, and transition states involved in the synthesis and reactions of this compound.
Ullmann-Type Coupling Mechanism: The exact mechanism of the Ullmann reaction remains a subject of investigation, with proposals including radical pathways and ionic pathways involving organocopper intermediates. sci-hub.se Future studies will likely employ advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic analysis to probe the reaction mechanism. Understanding the role of ligands, the oxidation state of copper during the catalytic cycle, and the nature of the active catalytic species is crucial for the rational design of more efficient catalysts.
SNAr Mechanism: For syntheses involving nucleophilic aromatic substitution, detailed kinetic studies can clarify the rate-determining step, which is typically the initial nucleophilic attack to form a Meisenheimer-like intermediate. nih.gov Investigating the influence of solvent, temperature, and the electronic nature of substituents on the reaction kinetics will provide a comprehensive picture of the reaction's energy profile. nih.govresearchgate.net
Expanding Applications in Non-Biological Functional Materials
While much research on similar structures has focused on biological activity, a significant future trajectory for this compound and its derivatives lies in materials science. The molecule's inherent properties—a conjugated system, a polar aldehyde group, and a flexible thioether linkage—make it an attractive building block for novel functional materials.
Polymer Science: The aldehyde functionality can be used for the synthesis of specialty polymers. For example, it can undergo polycondensation reactions with amines or active methylene (B1212753) compounds to form poly(azomethine)s or other conjugated polymers. The presence of the thioether and methoxy (B1213986) groups can enhance solubility and processability. The incorporation of halogen atoms onto the aromatic rings could also serve as sites for further modification and cross-linking of polymer materials. rsc.org
Organic Electronics: Diaryl thioethers are components of some organic electronic materials. The sulfur atom can influence molecular packing and electronic coupling in the solid state. Future research could investigate the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or solar cells, particularly after modification to extend the π-conjugated system. nih.gov
Liquid Crystals and Molecular Switches: The rod-like shape of the molecule suggests potential applications in liquid crystals. Derivatization to introduce long alkyl chains could induce mesophase behavior. Furthermore, the thioether linkage could be oxidized to sulfoxide (B87167) and sulfone, which would dramatically alter the molecule's geometry and electronic properties, opening possibilities for creating molecular switches.
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is a powerful paradigm that will accelerate future research on this compound. sapub.org Theoretical studies, primarily using Density Functional Theory (DFT), can provide insights that are difficult to obtain through experiments alone.
Predicting Reactivity and Guiding Synthesis: Computational models can be used to calculate the activation energy barriers for different synthetic pathways, helping to identify the most promising reaction conditions before extensive laboratory work is undertaken. nih.gov For SNAr reactions, theoretical calculations can predict the reactivity of various substituted thiophenes, correlating well with experimental outcomes. nih.gov This predictive power can guide the selection of substrates and catalysts.
Elucidating Reaction Mechanisms: DFT calculations can map out the entire reaction energy profile, identifying the structures of intermediates and transition states. nih.gov This is invaluable for resolving mechanistic ambiguities in complex catalytic cycles like the Ullmann reaction.
Designing Functional Materials: Computational chemistry can predict the electronic and optical properties of novel derivatives. sapub.org Properties like the HOMO-LUMO gap, ionization potential, and electron affinity can be calculated to screen potential candidates for applications in organic electronics. sapub.org This in-silico design approach allows researchers to prioritize the synthesis of the most promising derivatives, saving significant time and resources.
| Research Area | Experimental Methodology | Computational Methodology (e.g., DFT) | Synergistic Outcome |
|---|---|---|---|
| Synthesis Optimization | Screening catalysts, solvents, and temperatures. nih.gov | Calculating activation energies and reaction thermodynamics. nih.gov | Rational selection of reaction conditions, reducing trial-and-error experimentation. |
| Mechanistic Elucidation | Kinetic studies, trapping of intermediates, in-situ spectroscopy. researchgate.net | Mapping potential energy surfaces, characterizing transition states. nih.gov | A complete and detailed understanding of the reaction pathway. |
| Materials Design | Synthesis and characterization of new derivatives. | Predicting electronic properties (HOMO/LUMO), molecular geometry, and absorption spectra. sapub.org | Targeted synthesis of molecules with desired material properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
